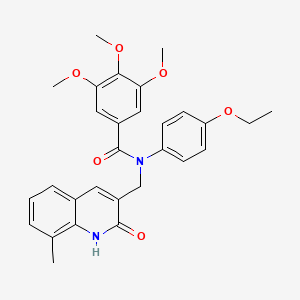
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BHQ is a chemical compound that belongs to the family of quinoline derivatives. It was first synthesized by researchers at the University of Oxford in 2003. Since then, BHQ has been the subject of many scientific studies due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mechanism of Action
The mechanism of action of BHQ is not fully understood. However, it has been proposed that BHQ exerts its biological effects by modulating the activity of specific enzymes and proteins. For example, BHQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BHQ has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and physiological effects:
BHQ has been shown to exhibit various biochemical and physiological effects. For example, BHQ has been shown to induce apoptosis (programmed cell death) in cancer cells. BHQ has also been shown to modulate the expression of specific genes that are involved in various cellular processes. Moreover, BHQ has been shown to inhibit the growth of bacteria and viruses in vitro.
Advantages and Limitations for Lab Experiments
BHQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, BHQ is relatively easy to handle and can be stored for long periods without degradation. However, BHQ has some limitations for lab experiments. For example, BHQ is a relatively hydrophobic compound that can be difficult to dissolve in aqueous solutions. Moreover, BHQ can exhibit some toxicity at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for the study of BHQ. One potential direction is the development of BHQ-based drugs for the treatment of various diseases, including cancer and viral infections. Moreover, BHQ can be used as a building block for the synthesis of various bioactive compounds with potential applications in drug discovery. Furthermore, the study of the mechanism of action of BHQ can provide insights into the cellular processes that are involved in various diseases. Finally, the development of new synthesis methods for BHQ can improve its yield and purity, which can facilitate its use in various applications.
Conclusion:
In conclusion, BHQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BHQ is complex and requires expertise in organic chemistry. BHQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Moreover, BHQ has been shown to exhibit various biochemical and physiological effects. BHQ has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of BHQ, including the development of BHQ-based drugs and the study of its mechanism of action.
Synthesis Methods
The synthesis of BHQ involves a multi-step process that starts with the reaction of 2-hydroxy-6-methoxyquinoline with butylamine. The resulting product is then reacted with 2-chloroacetyl chloride to obtain the intermediate compound, which is then reacted with phenylphenoxyacetic acid to yield BHQ. The overall synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
BHQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antiviral, antibacterial, and anticancer properties in various in vitro and in vivo studies. BHQ has also been used as a fluorescent probe for imaging cellular processes in live cells. Moreover, BHQ has been used as a building block for the synthesis of various bioactive compounds.
properties
IUPAC Name |
N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-4-12-25(22(26)16-29-19-8-6-5-7-9-19)15-18-13-17-14-20(28-2)10-11-21(17)24-23(18)27/h5-11,13-14H,3-4,12,15-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONFEMWFNVEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetyl)-1,2,3,6-tetrahydropyridin-4-yl)methyl)benzamide](/img/structure/B7685630.png)


![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7685673.png)
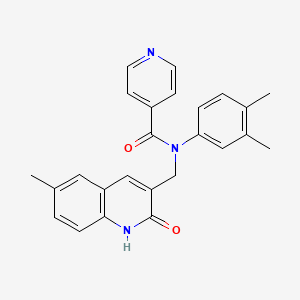
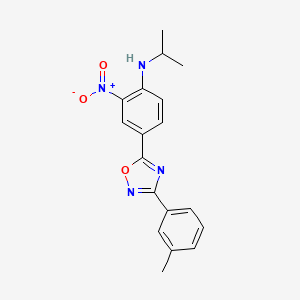
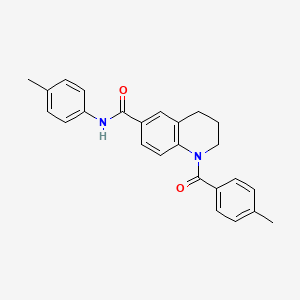

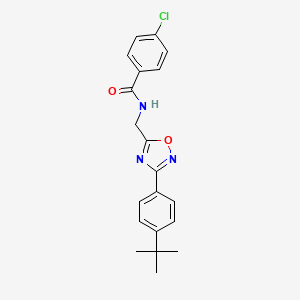

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7685724.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7685726.png)

